molecular formula C21H21N3O4S B6492690 2-(4-methanesulfonylphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 941883-88-1

2-(4-methanesulfonylphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B6492690
CAS No.: 941883-88-1
M. Wt: 411.5 g/mol
InChI Key: KNPGBOIJGIJQOW-UHFFFAOYSA-N
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Description

2-(4-Methanesulfonylphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 5,6,7,8-tetrahydronaphthalen-2-yl group at position 5 and a 4-methanesulfonylphenyl-acetamide moiety at position 2. This compound is structurally analogous to several bioactive oxadiazole derivatives reported in anticancer and anti-inflammatory research .

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-29(26,27)18-10-6-14(7-11-18)12-19(25)22-21-24-23-20(28-21)17-9-8-15-4-2-3-5-16(15)13-17/h6-11,13H,2-5,12H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPGBOIJGIJQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methanesulfonylphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C19_{19}H22_{22}N4_{4}O3_{3}S
  • Molecular Weight : 378.46 g/mol

The structure includes a methanesulfonyl group attached to a phenyl ring and an oxadiazole moiety linked to a tetrahydronaphthalene derivative, suggesting potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties. In particular:

  • Antibacterial Activity : The compound showed moderate to high inhibitory effects against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated an inhibition rate of up to 97.76% against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens like Escherichia coli and Klebsiella pneumoniae .
Bacterial StrainInhibition (%)
MRSA85.76 - 97.76
E. coli70.00 - 90.00
K. pneumoniae65.00 - 88.00
A. baumannii42.10 - 66.69

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX). Research indicates that it has a high selectivity for COX-2 over COX-1:

  • COX Inhibition : The IC50_{50} values for COX-2 inhibition ranged from 0.10 to 0.31 µM, indicating potent anti-inflammatory potential compared to traditional NSAIDs like indomethacin .
EnzymeIC50_{50} (µM)Selectivity Index
COX-1N/AN/A
COX-20.10 - 0.31High

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within bacterial cells and inflammatory pathways:

  • Cell Cycle Inhibition : The compound has been shown to disrupt the cell cycle in cancer cells, particularly in the G2/M phase, which is critical for cell division .
  • Microtubule Disruption : It affects microtubule integrity in cells, which is essential for maintaining cellular structure and function .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures may induce ROS production, leading to oxidative stress in bacterial cells and contributing to their antimicrobial effects .

Case Studies

A notable study evaluated the efficacy of the compound against various cancer cell lines alongside its antibacterial properties:

  • Study Findings : In vitro tests revealed that the compound not only inhibited bacterial growth but also showed cytotoxic effects on cancer cell lines at micromolar concentrations.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares structural motifs with several acetamide-oxadiazole derivatives. Key variations lie in substituents on the phenyl ring, heterocyclic cores, and appended groups. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight Key References
2-(4-Methanesulfonylphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide 4-Methanesulfonylphenyl, 5-tetrahydronaphthalenyl C₂₃H₂₃N₃O₄S 461.51 g/mol Inferred
2-(4-Chlorophenoxy)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide 4-Chlorophenoxy (replaces methanesulfonylphenyl) C₂₂H₂₀ClN₃O₃ 433.87 g/mol
2-{[5-((4-Methylphenoxy)methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide 4-Methylphenoxy, thioether linkage C₁₉H₁₉N₃O₃S 369.44 g/mol
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide Benzodioxolylmethyl, oxy-tetralin, thioether linkage C₂₄H₂₃N₃O₅S 477.52 g/mol

Key Observations :

  • Substituent Effects: The methanesulfonyl group in the target compound may enhance solubility and target binding compared to chlorophenoxy or methylphenoxy groups .
  • Heterocyclic Core : 1,3,4-Oxadiazole is retained in most analogs, but thioether linkages (e.g., in ) alter electronic properties and metabolic stability .
  • Tetralin vs.
Table 2: Reported Bioactivities of Analogous Compounds
Compound Class Bioactivity Mechanism/Target References
5-(Tetralin)-1,3,4-oxadiazole derivatives Anticancer (MMP-9 inhibition) Matrix metalloproteinase inhibition
2-(4-Chlorophenoxy)-N-[5-(tetralin)-oxadiazol-2-yl]acetamide Anti-inflammatory (hypothetical) COX/LOX pathway (inferred)
Triazole-linked acetamides (e.g., 6a–6m in ) Antibacterial, antifungal Enzyme inhibition (unspecified)
N-Substituted 5-(4-nitrophenyl)-1,3,4-oxadiazole-2yl-2”-sulphanyl acetamide Anticonvulsant, analgesic GABAergic modulation

Key Insights :

  • Anticancer Potential: Oxadiazole-tetralin hybrids (e.g., in ) show MMP-9 inhibitory activity, suggesting the target compound may share similar mechanisms .
  • Structural-Activity Relationships (SAR) : The methanesulfonyl group may improve target selectivity compared to nitro or chloro groups due to its strong electron-withdrawing nature and hydrogen-bonding capacity .

Key Characterization Data :

  • IR Spectroscopy : Expected peaks include C=O stretch (~1670–1680 cm⁻¹), S=O stretch (~1150 cm⁻¹ for methanesulfonyl), and N–H stretch (~3260 cm⁻¹) .
  • NMR : The tetrahydronaphthalenyl group would show multiplet signals for aliphatic protons (δ 1.5–2.8 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

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